molecular formula C12H14N2OS B1452173 1-(2-methoxyethyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione CAS No. 1094261-41-2

1-(2-methoxyethyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione

Cat. No.: B1452173
CAS No.: 1094261-41-2
M. Wt: 234.32 g/mol
InChI Key: CIWBQSOXOQEBPO-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione ( 1094261-41-2) is a chemical research reagent with a molecular formula of C12H14N2OS and a molecular weight of 234.32 g/mol . This imidazole-2-thione derivative is a scaffold of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. Its core structure integrates key pharmacophoric elements that are essential for dual biological activities: DNA intercalation and topoisomerase II enzyme inhibition . Scientific studies have demonstrated that hybrid molecules incorporating the 4-phenyl-imidazole-2-thione moiety, such as this compound, can induce detectable, potent damage to DNA and exhibit pronounced antiproliferative activity against human cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT-116) . The imidazole-2-thione functional group is a privileged structure in drug discovery, known to confer a wide range of pharmacological properties, including antimicrobial, antifungal, antioxidant, and anti-HIV activities . This specific compound is intended for use in pharmaceutical R&D, mechanism of action studies, and as a building block in the synthesis of more complex bioactive molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2-methoxyethyl)-4-phenyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-15-8-7-14-11(9-13-12(14)16)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWBQSOXOQEBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CNC1=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(2-Methoxyethyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetyl-CoA synthetase 2 (ACSS2), which is involved in the conversion of acetate to acetyl-CoA. This inhibition affects the acetylation processes of histones and transcription factors, thereby influencing gene expression and cellular metabolism.

Cellular Effects

This compound impacts various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with ACSS2 can lead to changes in the acetylation of histones, affecting gene expression and cellular functions. Additionally, it may alter metabolic pathways, leading to changes in cellular energy production and biosynthesis of macromolecules.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It inhibits ACSS2 by binding to its active site, preventing the conversion of acetate to acetyl-CoA. This inhibition affects the acetylation of histones and transcription factors, leading to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, its inhibitory effects on ACSS2 may decrease over time due to degradation or metabolic processes. Long-term studies in in vitro and in vivo settings are necessary to fully understand its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular metabolism and gene expression. At higher doses, it may cause toxic or adverse effects, such as inhibition of essential metabolic pathways and disruption of cellular functions. Threshold effects and toxicities should be carefully evaluated in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as ACSS2, affecting the conversion of acetate to acetyl-CoA. This interaction influences metabolic flux and metabolite levels, impacting cellular energy production and biosynthesis of macromolecules.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. For example, it may be transported by organic cation transporters (OCTs) such as OCT1 and OCT2, which facilitate its uptake into hepatocytes and proximal tubular cells. Its localization and accumulation within specific tissues can affect its overall activity and function.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with ACSS2 may localize it to the nucleus, where it can influence histone acetylation and gene expression.

Biological Activity

1-(2-Methoxyethyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione is a member of the imidazole-2-thione family, notable for its five-membered heterocyclic structure that includes two nitrogen atoms. This compound exhibits potential biological activities due to its unique chemical properties, which may be influenced by the methoxyethyl substituent and the phenyl group.

The compound has the following chemical formula: C16_{16}H14_{14}N2_{2}S, with a molecular weight of 266.36 g/mol. Its structure contributes to its solubility and interaction with biological targets, potentially leading to unique pharmacological effects not seen in other derivatives.

Biological Activity Overview

Research on the biological activity of this compound is limited; however, it shares structural similarities with other imidazole derivatives that have been studied for various bioactivities, including antimicrobial and anticancer properties.

Antimicrobial Activity

A study on related imidazole derivatives demonstrated significant antimicrobial properties. For example, compounds with similar structures exhibited minimum inhibitory concentration (MIC) values ranging from 28 to 156 µM against various bacterial strains such as E. coli and S. aureus . The potential antimicrobial activity of this compound may be inferred based on these findings.

Anticancer Activity

In vitro studies have shown that certain imidazole derivatives possess anticancer properties. For instance, derivatives similar to this compound demonstrated IC50 values against HepG-2 cells that were comparable to established chemotherapeutic agents like 5-Fluorouracil . This suggests that the compound may also exhibit antiproliferative effects.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is presented below:

Compound Name Structure Features Biological Activity
5-(4-Methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thioneContains a methoxy group on phenylAntimicrobial activity reported
5-(Phenyl)-1,3-dihydroimidazole-2-thioneSimple phenyl substitutionPotential anticancer properties
5-(4-Chlorophenyl)-1,3-dihydroimidazole-2-thioneChlorine substituted phenylInvestigated for enzyme inhibition

The specific methoxyethyl side chain in this compound may enhance its solubility and modify interactions with biological targets compared to these derivatives.

Case Studies and Research Findings

Recent studies have focused on synthesizing new imidazole derivatives and evaluating their biological activities through various assays. For instance:

  • Antimicrobial Assays : In one study, synthesized imidazole derivatives were tested for their antimicrobial efficacy using inhibition zones and MIC values. The results indicated a broad spectrum of activity against both bacterial and fungal strains .
  • Antiproliferative Studies : Another research effort employed MTT assays to assess the cytotoxicity of newly developed imidazole compounds against cancer cell lines. The findings revealed promising antiproliferative effects, particularly against liver cancer cells (HepG-2) .

Comparison with Similar Compounds

Core Structure and Substitution Patterns

The target compound shares structural similarities with several imidazole-2-thione derivatives (Table 1):

Compound Name Substituents (Position) Key Structural Features Reference
1-(2-Methoxyethyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione 5-Ph, 1-(2-methoxyethyl) Enhanced solubility due to methoxyethyl [10]
1-Benzyl-5-phenyl-1H-imidazole-2-thiol 5-Ph, 1-benzyl Benzyl group increases lipophilicity [9]
8cc (2,3-Dihydro-4-methyl-1-(4-methylphenylamino)-5-phenyl-1H-imidazole-2-thione) 5-Ph, 4-Me, 1-(4-MePhNH) Amino substituent improves binding affinity [8]
5-(2-Chloropyridin-4-yl)-4-(4-fluorophenyl)-1-(2-methoxyethyl)-1,3-dihydro-2H-imidazole-2-thione 4-FPh, 5-Cl-pyridinyl, 1-(2-methoxyethyl) Halogenation enhances bioactivity [10]

Key Observations :

  • The 2-methoxyethyl group in the target compound distinguishes it from benzyl or aryl-substituted analogs, offering a balance between hydrophilicity and steric bulk .
  • Halogenated derivatives (e.g., 4-fluorophenyl, 2-chloropyridinyl) exhibit improved binding to biological targets due to electron-withdrawing effects .

Key Observations :

  • The target compound’s synthesis employs isothiocyanate coupling, a method less common in simpler imidazole-2-thiones (e.g., 8cc uses thiourea cyclocondensation) .
  • Higher yields in 8cc (89%) suggest that amino-substituted derivatives may form more stable intermediates .

Physicochemical and Spectral Properties

Comparative spectral data highlights substituent effects:

  • IR Spectroscopy: Target compound: Strong S-H stretch at ~2550 cm⁻¹ (thione group) . 8cc: Additional N-H stretches at ~3259 cm⁻¹ due to the 4-methylphenylamino group .
  • NMR Spectroscopy :

    • Methoxyethyl protons in the target compound resonate at δ 3.2–3.6 ppm (CH₂O), distinct from benzyl protons (δ 4.5–5.0 ppm) in [9] .
  • Melting Points :

    • Target compound: ~192–194°C (analogous to 8cc due to similar crystallinity) .
    • Benzyl-substituted analog: Lower mp (~160–170°C) due to reduced hydrogen bonding .

Preparation Methods

Cyclization of Thiosemicarbazides with α-Haloketones

A common and efficient method involves the reaction of thiosemicarbazide derivatives with α-haloketones bearing the desired substituents.

  • Step 1: Preparation of Thiosemicarbazide Intermediate

    Thiosemicarbazide is reacted with suitable aldehydes or ketones to form hydrazinecarbothioamide derivatives. For example, condensation of thiosemicarbazide with benzaldehyde derivatives can yield N-substituted hydrazinecarbothioamides.

  • Step 2: Cyclization with α-Haloketones

    The hydrazinecarbothioamide intermediate is then reacted with an α-haloketone such as 2-bromo-1-(2-methoxyethyl)ethan-1-one. This reaction is typically carried out in ethanol with a base catalyst like triethylamine. The cyclization proceeds to form the imidazole-2-thione ring with the desired substituents at N-1 and C-5.

  • Reaction Conditions

    • Solvent: Ethanol or methanol
    • Base: Triethylamine
    • Temperature: Reflux conditions (approx. 78 °C for ethanol)
    • Reaction time: Several hours (typically 4–12 hours)
    • Yields: Moderate to high (69%–92% reported for similar compounds)
  • Mechanism

    The nucleophilic attack of the hydrazine nitrogen on the α-haloketone carbonyl carbon, followed by intramolecular cyclization and elimination of halide, leads to the formation of the imidazole-2-thione ring.

Alternative Routes via Imidazole-N-Oxides

Another approach involves the synthesis of imidazole-N-oxides, which are subsequently converted to imidazole-2-thiones.

  • Step 1: Formation of α-Oximinoketones

    Starting from protected ketones, α-oximinoketones are prepared through oximation.

  • Step 2: Cyclization with Trialkyltriazinanes

    These α-oximinoketones are cyclized regioselectively with 1,3,5-trialkyltriazinanes to yield imidazole-N-oxides.

  • Step 3: Conversion to Imidazole-2-Thiones

    The imidazole-N-oxides are transformed into imidazole-2-thiones by treatment with sulfurizing agents.

  • Step 4: N-Alkylation

    The exocyclic sulfur atom can be methylated or alkylated, and the N-1 position can be substituted with 2-methoxyethyl groups via nucleophilic substitution reactions.

This method allows for regioselective synthesis and functional group tolerance, but is more complex and involves multiple steps.

Research Findings and Data Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Condensation of thiosemicarbazide with aldehyde/ketone Reflux in ethanol, triethylamine catalyst 75–90 Forms hydrazinecarbothioamide intermediates
2 Cyclization with α-haloketone α-Haloketone (e.g., 2-bromo-1-(2-methoxyethyl)ethan-1-one), Et3N, ethanol, reflux 69–92 Produces imidazole-2-thione core with N-1 and C-5 substituents
3 N-Alkylation (if required) Alkyl halides (e.g., iodomethane), base 60–80 Introduces alkyl groups on sulfur or nitrogen atoms
4 Alternative via imidazole-N-oxides Multi-step: oximation, cyclization, sulfurization Variable Provides regioselective synthesis, moderate yields

Analytical Characterization Supporting Preparation

Summary of Key Research Insights

  • The preparation of this compound is most efficiently achieved by cyclization of thiosemicarbazide derivatives with appropriately substituted α-haloketones under basic reflux conditions.
  • Alternative multi-step routes via imidazole-N-oxides offer regioselectivity but add complexity.
  • Yields are generally good, and the methods are well-supported by spectral and analytical data.
  • The synthetic routes are versatile, allowing for variation of substituents at N-1 and C-5 positions to tailor biological activity.

Q & A

Q. What are the standard synthetic routes for 1-(2-methoxyethyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione, and how can reaction conditions be optimized for yield improvement?

Answer: The compound is typically synthesized via cyclization reactions using substituted hydrazides or amidines. For example, phosphorous oxychloride (POCl₃) at 120°C facilitates cyclization of hydrazide intermediates into imidazole-thione derivatives . Optimization involves adjusting solvent polarity (e.g., DMF for solubility), catalyst choice (e.g., K₂CO₃ for deprotonation), and temperature control to minimize side reactions. Monitoring via TLC and HPLC ensures reaction progression, while purification by recrystallization or column chromatography improves yield. Elemental analysis and spectroscopic data (IR, NMR) validate purity .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

Answer:

  • IR Spectroscopy : Confirms the presence of thione (C=S) stretches (~1250–1050 cm⁻¹) and methoxy (C-O) groups (~2850–2800 cm⁻¹).
  • NMR :
    • ¹H NMR : Methoxyethyl protons appear as a triplet (δ ~3.4–3.6 ppm), while aromatic protons (phenyl group) resonate at δ ~7.2–7.5 ppm.
    • ¹³C NMR : Thione carbon (C=S) appears at δ ~165–170 ppm.
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, and S content to confirm stoichiometry .

Q. How can researchers verify the purity of synthesized batches, and what thresholds are acceptable for academic studies?

Answer:

  • HPLC : Purity ≥95% (retention time matching reference standard).
  • Melting Point : Sharp range (e.g., ±1°C deviation) indicates homogeneity.
  • TLC : Single spot under UV (Rf matching authentic sample).
    Impurities >5% require re-purification via recrystallization or preparative HPLC .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological interactions of derivatives?

Answer:

  • DFT Calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using software like AutoDock. For example, docking studies of analogous imidazole-thiones show interactions with active-site residues via hydrogen bonding and hydrophobic contacts .
  • Validation : Compare computational predictions with experimental IC₅₀ values or X-ray crystallography data .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar imidazole-thiones?

Answer:

  • Standardized Assays : Use consistent protocols (e.g., MIC for antimicrobial studies) to minimize variability.
  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., phenyl to fluorophenyl) and compare activity trends.
  • Statistical Validation : Apply error analysis (e.g., standard deviation across replicates) and multivariate regression to identify confounding factors .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

Answer:

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a safer solvent.
  • Catalyst-Free Conditions : Utilize microwave-assisted synthesis to reduce reaction time and energy consumption.
  • Waste Reduction : Employ column-free purification via aqueous workup or crystallization .

Q. What methodologies enable the development of fluorescent probes from this compound for biological imaging?

Answer:

  • Derivatization : Introduce fluorophores (e.g., phenanthroimidazole) at the phenyl or methoxyethyl positions.
  • Photophysical Analysis : Measure quantum yield and Stokes shift in solvents of varying polarity.
  • Cellular Uptake Studies : Use confocal microscopy to track localization in live cells .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methoxyethyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione
Reactant of Route 2
1-(2-methoxyethyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.